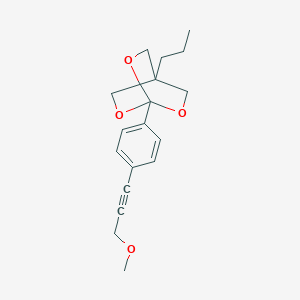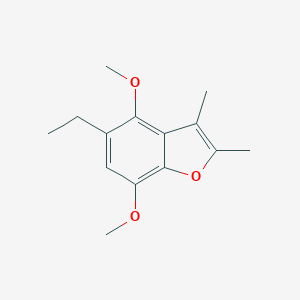
Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- is a chemical compound that belongs to the class of benzofuran derivatives. It has been studied for its potential applications in scientific research due to its unique properties. This compound is synthesized using various methods, and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- is not fully understood. However, it has been found to interact with various enzymes and receptors in the body. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to interact with the serotonin receptor, which is involved in regulating mood and behavior.
Biochemische Und Physiologische Effekte
Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- has been found to have several biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may help to protect cells from damage caused by oxidative stress. It has also been found to have antifungal and antibacterial properties, which may make it useful in the treatment of infections. Furthermore, it has been found to have antitumor properties, which may make it useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- in lab experiments is its unique electronic properties. It has been found to have a high electron affinity and a low ionization potential, which makes it useful in the field of organic electronics. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl-. One direction is the further exploration of its potential applications in the field of organic electronics. Another direction is the study of its potential use as an anti-inflammatory and antioxidant agent. Furthermore, the study of its potential use in the treatment of cancer and infections is an area of future research. Finally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with unique properties.
Synthesemethoden
Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- can be synthesized using various methods. The most commonly used method is the Friedel-Crafts acylation reaction. In this reaction, 4,7-dimethoxy-2,3-dimethylbenzene is reacted with ethyl chloroformate and aluminum chloride to form the desired product. Another method involves the condensation of 4,7-dimethoxy-2,3-dimethylbenzene with ethyl oxalyl chloride and aluminum chloride. Both of these methods have been found to be effective for synthesizing Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl-.
Wissenschaftliche Forschungsanwendungen
Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- has been studied for its potential applications in scientific research. It has been found to have several biological activities, including antifungal, antibacterial, and antitumor properties. This compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Furthermore, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Eigenschaften
CAS-Nummer |
19672-12-9 |
|---|---|
Produktname |
Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- |
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
5-ethyl-4,7-dimethoxy-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C14H18O3/c1-6-10-7-11(15-4)14-12(13(10)16-5)8(2)9(3)17-14/h7H,6H2,1-5H3 |
InChI-Schlüssel |
LDSJJYXJWVKEGX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C2C(=C1OC)C(=C(O2)C)C)OC |
Kanonische SMILES |
CCC1=CC(=C2C(=C1OC)C(=C(O2)C)C)OC |
Andere CAS-Nummern |
19672-12-9 |
Synonyme |
5-Ethyl-4,7-dimethoxy-2,3-dimethylbenzofuran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



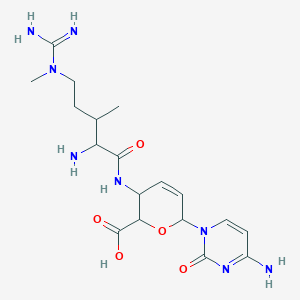
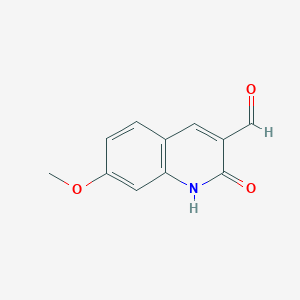
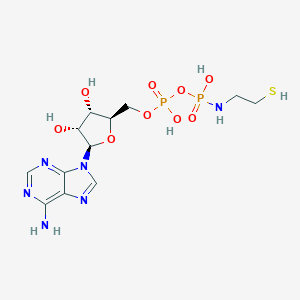
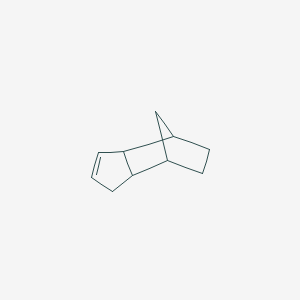
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
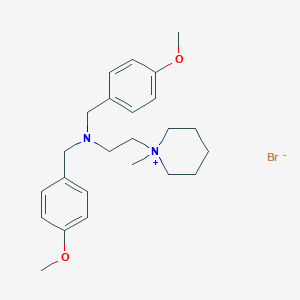
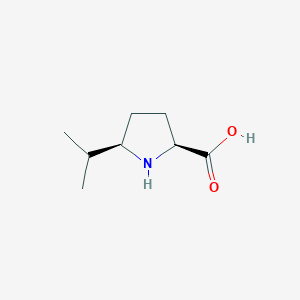
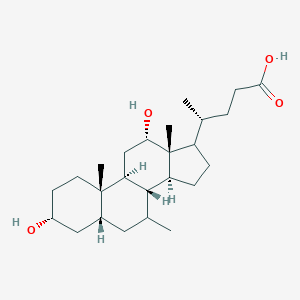
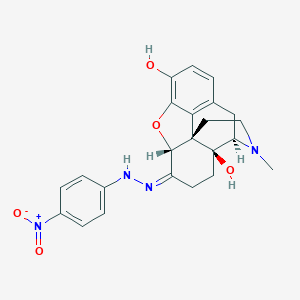
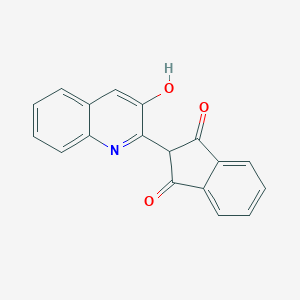
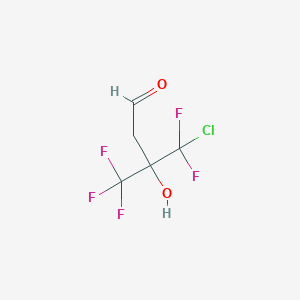
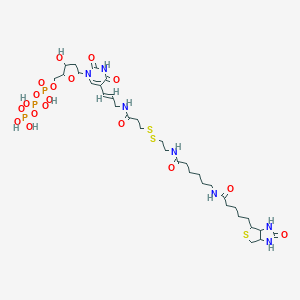
![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
